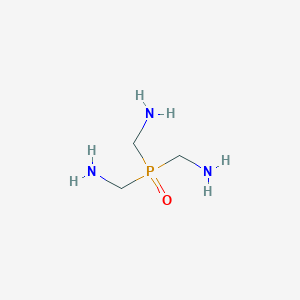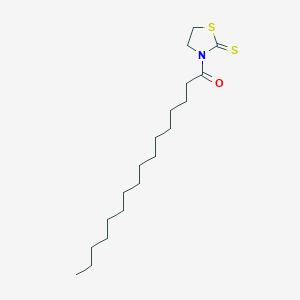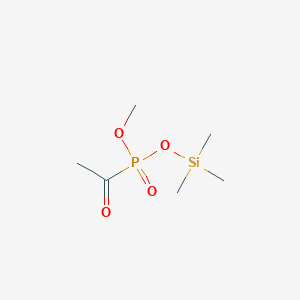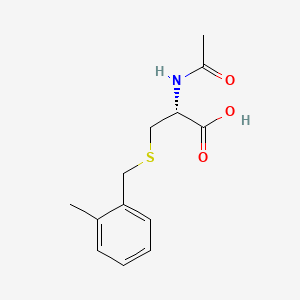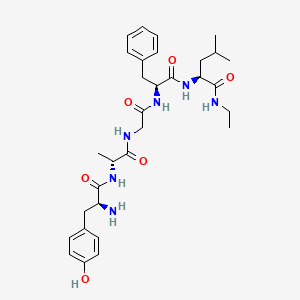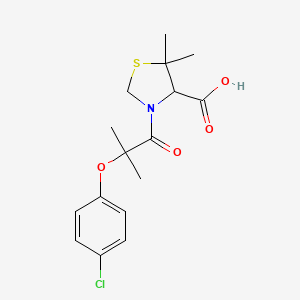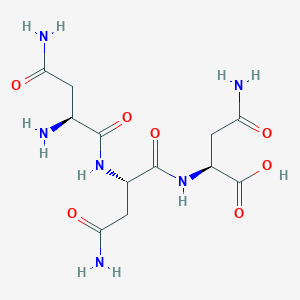
L-Asparagine, L-asparaginyl-L-asparaginyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparagine, L-asparaginyl-L-asparaginyl- is a derivative of L-asparagine, an amino acid that is used in the biosynthesis of proteins. L-asparagine contains an α-amino group, an α-carboxylic acid group, and a side chain carboxamide, classifying it as a polar, aliphatic amino acid . It is non-essential in humans, meaning the body can synthesize it .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-asparagine can be synthesized from aspartic acid and ammonia by the enzyme asparagine synthetase . The reaction involves the amidation of aspartic acid, where ammonia is attached to the carboxyl group of aspartic acid to form L-asparagine .
Industrial Production Methods
Industrial production of L-asparagine typically involves microbial fermentation. Microorganisms such as Escherichia coli and Erwinia sp. are commonly used for the production of L-asparagine . The fermentation process is optimized to increase yield and purity, and the product is then purified using various techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-asparagine undergoes several types of chemical reactions, including hydrolysis, transamination, and amidation .
Common Reagents and Conditions
Hydrolysis: L-asparagine can be hydrolyzed to aspartate by the enzyme asparaginase. This reaction typically occurs under physiological conditions.
Transamination: Aspartate, formed from the hydrolysis of L-asparagine, can undergo transamination to form glutamate and oxaloacetate.
Major Products
Scientific Research Applications
L-asparagine and its derivatives have wide applications in various fields:
Mechanism of Action
L-asparagine exerts its effects through various mechanisms:
Comparison with Similar Compounds
L-asparagine is similar to other amino acids such as L-glutamine and L-aspartic acid. it is unique in its ability to be synthesized from aspartic acid and ammonia and its role in the metabolism of toxic ammonia .
List of Similar Compounds
- L-glutamine
- L-aspartic acid
- L-2-aminosuccinamic acid
- L-aspartic acid β-amide
Properties
CAS No. |
69356-48-5 |
|---|---|
Molecular Formula |
C12H20N6O7 |
Molecular Weight |
360.32 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N6O7/c13-4(1-7(14)19)10(22)17-5(2-8(15)20)11(23)18-6(12(24)25)3-9(16)21/h4-6H,1-3,13H2,(H2,14,19)(H2,15,20)(H2,16,21)(H,17,22)(H,18,23)(H,24,25)/t4-,5-,6-/m0/s1 |
InChI Key |
ACRYGQFHAQHDSF-ZLUOBGJFSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)C(=O)N |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)

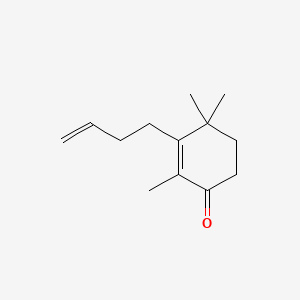
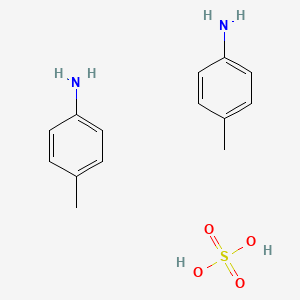

![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)

